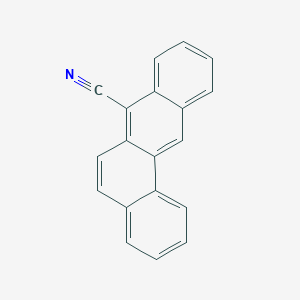

Benz(a)anthracene, 7-cyano-

Description

Contextualization of Benz(a)anthracene (B33201), 7-cyano- within the Broader Field of Substituted Polycyclic Aromatic Hydrocarbons (PAHs) Research

Substituted polycyclic aromatic hydrocarbons (SPAHs) are a large class of compounds that, like their parent PAHs, are widespread in the environment. nih.gov Research into SPAHs is a significant subfield of environmental science and chemistry, as these compounds are recognized as prevalent pollutants originating from sources like the petroleum industry and the combustion of gasoline, biomass, and coal. nih.gov The substitution of a hydrogen atom on a PAH with a functional group, such as an alkyl, nitro, or in this case, a cyano group, can alter the molecule's properties and reactivity. ontosight.airsc.orgnih.gov

The field of SPAH research extends beyond environmental contamination. For instance, these molecules are of great interest to astrochemists, as PAHs and their derivatives are found in meteorites and interplanetary dust. usu.edu The detection and identification of these molecules in space are typically performed using UV to Infrared Spectroscopy. usu.edu The specific substitution on the PAH ring can change the resulting IR spectra, making the study of individual SPAHs crucial for interpreting astronomical data. usu.edu Furthermore, the introduction of substituents can modify the biological activity of the parent PAH, a key area of investigation in toxicology and medicinal chemistry. ontosight.aiacs.org For example, studies on other substituted PAHs have shown they can be potent agonists of aryl hydrocarbon receptors, which mediate the toxicity of many aromatic hydrocarbons. acs.org

Historical Trajectory and Evolution of Academic Inquiry into Cyano-Substituted PAHs

Academic inquiry into cyano-substituted PAHs has seen a significant evolution, largely driven by advances in analytical techniques and a growing interest in their presence in the interstellar medium (ISM). The "PAH hypothesis," which emerged in the mid-1980s, posited that large PAH molecules are responsible for unidentified infrared emission features observed in space. acs.org For decades, this remained a hypothesis due to the difficulty in detecting individual PAH molecules. acs.org

A breakthrough came with the detection of cyano-derivatives of various aromatic molecules in the cold pre-stellar core known as the Taurus Molecular Cloud (TMC-1). acs.org The detection of cyano-derivatives of cyclopentadiene, benzene (B151609), indene, and naphthalene (B1677914) has been a recent development. acs.org The reason for this focus on cyano-PAHs is largely practical: the nitrile group significantly increases the molecule's dipole moment compared to the parent hydrocarbon. acs.orgoup.com This large dipole moment makes their rotational transitions much easier to observe with radio astronomy and rotational spectroscopy, turning them into valuable proxies for studying the broader family of PAHs in the ISM. acs.orgoup.com The recent detections of cyanobenzene and cyanonaphthalene in cold molecular clouds have confirmed the existence of cyano-substituted PAHs in space and have reignited research interest in this area. oup.com

Current Research Landscape and Definitive Knowledge Gaps Pertaining to Benz(a)anthracene, 7-cyano-

The current research landscape for Benz(a)anthracene, 7-cyano- is characterized by a significant lack of specific data. While its basic chemical identity is established, including its molecular formula and weight, detailed studies on its reactivity, synthesis, and potential applications are sparse in publicly available literature. nih.govnih.govncats.io One documented synthesis method involves the reaction of 7-benz[a]anthrylmagnesium bromide with aliphatic nitriles, which yields 7-cyanobenz[a]anthracene. researchgate.net

A major knowledge gap exists regarding the specific effects of the 7-cyano substitution on the benz[a]anthracene framework. Research on other 7-substituted benz[a]anthracene derivatives highlights how different functional groups can impart unique properties. For example, 7-nitrobenz[a]anthracene (B1206480) has been synthesized and characterized, with its properties documented. who.int Similarly, studies on 7-chlorinated benz[a]anthracene have investigated its organ-specific distribution and effects on enzyme regulation in rats, finding that chlorination can alter toxicological impacts compared to the parent PAH. nih.gov The biological activities of methylated derivatives like 12-Methylbenz(a)anthracene-7-carbonitrile have also been a subject of research, exploring how such modifications alter structure-activity relationships. ontosight.ai

In contrast, there is a definitive lack of comparable research for Benz(a)anthracene, 7-cyano-. There are no detailed toxicological studies, investigations into its metabolic fate, or explorations of its potential in materials science or as an astrochemistry standard. The photophysical and photochemical properties, which are of great interest for anthracene (B1667546) derivatives in general, remain uncharacterized for this specific cyano-substituted compound. beilstein-journals.org This stands in contrast to the growing body of work on other cyano-PAHs, which are being computationally and spectroscopically studied to understand how cyano-substitution influences their emission spectra. oup.com Therefore, while Benz(a)anthracene, 7-cyano- is a known chemical entity, it represents a significant gap in the comprehensive understanding of substituted PAHs, with its specific properties and potential applications awaiting detailed scientific investigation.

Structure

3D Structure

Properties

CAS No. |

7476-08-6 |

|---|---|

Molecular Formula |

C19H11N |

Molecular Weight |

253.3 g/mol |

IUPAC Name |

benzo[a]anthracene-7-carbonitrile |

InChI |

InChI=1S/C19H11N/c20-12-19-16-8-4-2-6-14(16)11-18-15-7-3-1-5-13(15)9-10-17(18)19/h1-11H |

InChI Key |

XIOJYHPTSOMRDI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC3=C(C4=CC=CC=C4C=C32)C#N |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of Benz a Anthracene, 7 Cyano

Established Synthetic Routes for Benz(a)anthracene (B33201), 7-cyano- and Analogous Cyano-PAHs

The synthesis of the benz(a)anthracene skeleton can be achieved through various established methods, which can be adapted for the preparation of substituted derivatives. These traditional methods often serve as the foundation for accessing precursors to 7-cyanobenz(a)anthracene.

Common strategies for constructing the core carbocyclic framework of benz(a)anthracene and related PAHs include:

Friedel-Crafts Reactions: This approach involves the acid-catalyzed reaction of an aromatic compound with an alkyl or acyl halide. For benz(a)anthracene synthesis, this could entail the reaction of a substituted naphthalene (B1677914) or benzene (B151609) derivative with an appropriate annulating agent.

Elbs Reaction: This thermal cyclization of an o-methyl- or o-methylene-substituted diaryl ketone is a classic method for forming polycyclic aromatic systems.

Bradsher-type Reactions: These reactions typically involve the acid-catalyzed cyclodehydration of diarylmethanes to form the anthracene (B1667546) core.

Diels-Alder Reaction: This powerful cycloaddition reaction can be employed to construct the fused ring system of benz(a)anthracene from a suitable diene and dienophile.

Once a 7-substituted benz(a)anthracene precursor is obtained, the cyano group can be introduced through several well-established cyanation methods:

Sandmeyer Reaction: This reaction is a cornerstone for the introduction of a cyano group onto an aromatic ring. It involves the diazotization of a primary aromatic amine, in this case, 7-aminobenz(a)anthracene, with nitrous acid, followed by treatment with a copper(I) cyanide salt.

Rosenmund-von Braun Reaction: This method involves the direct displacement of a halogen atom, typically bromine or iodine, from an aromatic ring with a cyanide salt, often copper(I) cyanide, at elevated temperatures. A 7-halobenz(a)anthracene would be the required precursor for this approach.

Palladium-Catalyzed Cyanation: Modern cross-coupling methodologies offer milder and more efficient alternatives to traditional methods. Palladium catalysts can be used to couple aryl halides or triflates with a cyanide source, such as zinc cyanide or potassium ferricyanide. This method is known for its high functional group tolerance.

Development and Evaluation of Novel Synthetic Approaches for Benz(a)anthracene, 7-cyano-

More contemporary synthetic strategies focus on efficiency, regioselectivity, and the use of metal-catalyzed reactions to construct the benz(a)anthracene core with the desired substitution pattern.

One notable novel approach involves a palladium-catalyzed tandem C-H activation/bis-cyclization reaction . This method allows for the construction of the tetracyclic benz[a]anthracene skeleton from simpler starting materials in a single step with high regioselectivity. While not directly producing the 7-cyano derivative, this methodology provides a powerful tool for creating substituted benz[a]anthracene cores that could be further elaborated to the target molecule.

Another modern approach involves the Lewis acid-mediated regioselective cyclization of asymmetric 1,2-diarylmethine diols or dipivalates. These reactions can provide access to substituted benz[a]anthracenes with good yields.

The synthesis of 2,3,6,7-anthracenetetracarbonitrile has been reported via an intramolecular double ring-closing condensation, demonstrating that multiple cyano groups can be incorporated into the anthracene framework using modern synthetic techniques. This suggests that similar strategies could be adapted for the synthesis of 7-cyanobenz(a)anthracene.

Stereochemical Considerations and Enantioselective Synthesis Strategies for Benz(a)anthracene, 7-cyano- Derivatives

Benz(a)anthracene, 7-cyano- itself is an achiral molecule and therefore does not exist as enantiomers. Consequently, a discussion of stereochemical considerations and enantioselective synthesis is not directly applicable to the parent compound.

However, if chiral centers were to be introduced into the molecule, for instance, through the synthesis of partially reduced (dihydro or tetrahydro) derivatives or by the attachment of a chiral substituent, then stereochemical considerations would become relevant. For example, the metabolism of 7-methylbenz[a]anthracene (B135024) is known to produce optically active dihydrodiols. While no specific studies on the enantioselective synthesis of 7-cyanobenz(a)anthracene derivatives were identified, the principles of asymmetric synthesis could be applied to such hypothetical chiral derivatives.

Functional Group Interconversions and Further Chemical Transformations of the Benz(a)anthracene, 7-cyano- Core

The cyano group in 7-cyanobenz(a)anthracene is a versatile functional group that can be transformed into a variety of other functionalities, allowing for the synthesis of a diverse range of derivatives.

Reactions of the Cyano Group:

Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid (7-carboxybenz(a)anthracene) or a primary amide (7-carbamoylbenz(a)anthracene) as an intermediate. The hydrolysis of anthraquinone, a related polycyclic aromatic compound, has been studied under supercritical water conditions.

Reduction: The cyano group can be reduced to a primary amine (7-aminomethylbenz(a)anthracene) using reducing agents such as lithium aluminum hydride or through catalytic hydrogenation. This provides a route to derivatives with a flexible linker to the aromatic core.

Addition of Grignard Reagents: Grignard reagents can add to the nitrile to form ketones after hydrolysis of the intermediate imine. This allows for the introduction of various alkyl or aryl groups at the 7-position.

Reactions of the Benz(a)anthracene Core:

The benz(a)anthracene ring system itself can undergo further chemical transformations, although the presence of the electron-withdrawing cyano group will influence the regioselectivity of these reactions. The cyano group deactivates the aromatic ring towards electrophilic substitution.

Oxidation: The benz(a)anthracene core can be oxidized to form dihydrodiols and other oxygenated metabolites, as has been shown for the parent compound and its methylated derivatives.

Reduction: Catalytic hydrogenation can be used to selectively reduce one or more of the aromatic rings, leading to dihydro, tetrahydro, or even more highly saturated derivatives. The synthesis of A-ring reduced analogues of 7,12-dimethylbenz[a]anthracene (B13559) has been reported.

The chemical transformations of 7-cyanobenz(a)anthracene are summarized in the following table:

| Starting Material | Reagents/Conditions | Product(s) |

| 7-Cyanobenz(a)anthracene | H₃O⁺ or OH⁻, Δ | 7-Carboxybenz(a)anthracene, 7-Carbamoylbenz(a)anthracene |

| 7-Cyanobenz(a)anthracene | 1. LiAlH₄ 2. H₂O | 7-Aminomethylbenz(a)anthracene |

| 7-Cyanobenz(a)anthracene | 1. RMgX 2. H₃O⁺ | 7-(Acyl)benz(a)anthracene |

| 7-Cyanobenz(a)anthracene | Oxidizing agents | Oxygenated derivatives (e.g., dihydrodiols) |

| 7-Cyanobenz(a)anthracene | H₂, Catalyst | Reduced benz(a)anthracene derivatives |

Advanced Analytical and Spectroscopic Characterization of Benz a Anthracene, 7 Cyano

High-Resolution Chromatographic and Mass Spectrometric Techniques for Quantitative Analysis and Identification of Benz(a)anthracene (B33201), 7-cyano-

The quantitative analysis and unambiguous identification of Benz(a)anthracene, 7-cyano- in complex matrices rely heavily on the combination of high-resolution chromatography and mass spectrometry. Techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are employed to separate the compound from isomers and other polycyclic aromatic compounds. The choice between these methods often depends on the sample's volatility and thermal stability.

Once separated, mass spectrometry (MS) provides critical data for identification. High-resolution mass spectrometry (HRMS), in particular, offers the precise mass measurement needed to determine the elemental formula of the compound, which is C₁₉H₁₁N. science-softcon.de This level of accuracy is crucial for distinguishing it from other compounds with the same nominal mass. Further structural confirmation is achieved through tandem mass spectrometry (MS/MS), where the molecule is fragmented, and the resulting pattern provides a unique fingerprint for positive identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation of Benz(a)anthracene, 7-cyano- and its Metabolites

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the complete structural elucidation of Benz(a)anthracene, 7-cyano-. Proton (¹H) and Carbon-13 (¹³C) NMR spectra provide detailed information about the chemical environment of each atom in the molecule.

In a ¹H NMR spectrum, the protons on the aromatic rings would appear as a complex series of multiplets in the downfield region, typically between 7.0 and 9.0 ppm. The specific chemical shifts and coupling constants would allow for the assignment of each proton to its position on the benz(a)anthracene skeleton.

The ¹³C NMR spectrum would show distinct signals for each of the 19 carbon atoms. The carbon of the nitrile group (C≡N) would have a characteristic chemical shift in the range of 110-125 ppm. The remaining 18 carbons of the aromatic framework would resonate in the approximate range of 120-140 ppm. Advanced 2D NMR techniques, such as COSY, HSQC, and HMBC, would be utilized to establish connectivity between protons and carbons, leading to an unambiguous assignment of the entire molecular structure.

Furthermore, NMR is vital for identifying metabolites of Benz(a)anthracene, 7-cyano-. Metabolic processes often introduce hydroxyl groups onto the aromatic rings. researchgate.net NMR can precisely locate these new functional groups by observing changes in the chemical shifts and coupling patterns of the nearby protons and carbons. researchgate.net

Vibrational (Infrared and Raman) and Electronic (UV-Vis, Fluorescence) Spectroscopy in the Analysis of Benz(a)anthracene, 7-cyano-

Vibrational and electronic spectroscopy provide complementary information for the characterization of Benz(a)anthracene, 7-cyano-.

Vibrational Spectroscopy: Infrared (IR) and Raman spectroscopy probe the vibrational modes of the molecule. Key expected vibrational frequencies for Benz(a)anthracene, 7-cyano- would include:

Aromatic C-H stretching: Typically observed above 3000 cm⁻¹.

Nitrile (C≡N) stretching: A sharp and intense absorption band is expected in the 2220-2260 cm⁻¹ region, which is highly characteristic of the nitrile functional group.

Aromatic C=C ring stretching: Multiple bands in the 1400-1600 cm⁻¹ region.

C-H out-of-plane bending: Bands in the 650-900 cm⁻¹ region, which can be indicative of the substitution pattern on the aromatic rings.

Electronic Spectroscopy: Ultraviolet-visible (UV-Vis) and fluorescence spectroscopy are based on electronic transitions within the molecule. Due to its extensive conjugated π-electron system, Benz(a)anthracene, 7-cyano- exhibits strong absorption in the UV-Vis range. scribd.com Like many PAHs, it is also expected to be fluorescent, emitting light at a longer wavelength after absorbing UV radiation. This property is particularly useful for sensitive detection methods.

Published UV-Vis absorption data for Benz(a)anthracene, 7-cyano- is summarized below. scribd.com

| Wavelength (λmax) | Molar Absorptivity (log ε) |

| 295 nm | 4.8 |

| 375 nm | 3.9 |

| 396 nm | 3.8 |

X-ray Crystallography and Computational Structural Analysis for Benz(a)anthracene, 7-cyano- Conformation and Packing

While specific X-ray crystallographic data for Benz(a)anthracene, 7-cyano- is not widely available, this technique remains the gold standard for determining the precise three-dimensional structure of a molecule in the solid state. A successful crystal structure analysis would provide accurate measurements of bond lengths, bond angles, and torsional angles. It would also reveal the planarity of the aromatic system and how the molecules pack together in the crystal lattice, including any potential intermolecular interactions like π-π stacking.

In the absence of experimental crystal structures, computational methods are employed to predict molecular geometry and electronic properties. researchgate.net Quantum mechanical models, such as Density Functional Theory (DFT), can be used to calculate the optimized, lowest-energy conformation of the molecule. researchgate.net These calculations can also provide insights into electronic characteristics, such as the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential map. nih.gov Such computational studies are crucial for understanding the molecule's reactivity and potential interactions. researchgate.net

Development and Application of Novel Sensing Technologies for Benz(a)anthracene, 7-cyano- Detection

The development of novel sensing technologies for the rapid and sensitive detection of Benz(a)anthracene, 7-cyano- is an active area of research, driven by the need to monitor for PAHs in environmental samples. Potential strategies include:

Electrochemical Sensors: These sensors can detect the compound based on its oxidation or reduction at an electrode surface. The extensive aromatic system of Benz(a)anthracene, 7-cyano- is susceptible to electrochemical oxidation, which can be measured using techniques like cyclic voltammetry or differential pulse voltammetry.

Optical Sensors: These devices often leverage the intrinsic fluorescence of the molecule. Detection can be based on measuring the intensity of the fluorescence emission upon excitation with UV light. The sensitivity and selectivity of these sensors can be enhanced by using specific recognition elements, such as molecularly imprinted polymers.

Biosensors: These sensors utilize biological recognition elements, such as antibodies or enzymes, to bind specifically to the target molecule. This binding event is then converted into a measurable signal (e.g., optical or electrical), allowing for highly selective and sensitive detection.

These advanced sensing technologies aim to provide faster, more portable, and more cost-effective alternatives to traditional chromatographic methods for routine monitoring.

Biotransformation and Metabolic Pathways of Benz a Anthracene, 7 Cyano

Identification of Key Enzymatic Systems Involved in Benz(a)anthracene (B33201), 7-cyano- Metabolism

The metabolism of benz(a)anthracene and its derivatives is primarily orchestrated by a suite of xenobiotic-metabolizing enzymes. These enzymes are generally categorized into Phase I and Phase II systems. Based on the metabolic pathways of related compounds, the key enzymatic systems anticipated to be involved in the biotransformation of 7-cyano-benz(a)anthracene are detailed below.

Phase I Enzymes: The initial modification of the benz(a)anthracene structure is catalyzed by Phase I enzymes, which introduce or expose functional groups.

Cytochrome P450 (CYP) Superfamily: This is the most critical enzyme system in the initial oxidation of PAHs. mdpi.com Various CYP isozymes, particularly from the CYP1A, CYP1B, and CYP2C families, are responsible for oxidizing the aromatic ring to form reactive epoxide intermediates. semanticscholar.org For instance, CYP1A1 and CYP1B1 are known to oxidize 7,12-dimethylbenz[a]anthracene (B13559) (DMBA) to its ultimate carcinogenic form. semanticscholar.org

Microsomal Epoxide Hydrolase (mEH): This enzyme plays a crucial role by hydrolyzing the epoxide intermediates formed by CYP enzymes into corresponding trans-dihydrodiols. This step is pivotal as these dihydrodiols can be either targeted for detoxification or further activated. semanticscholar.org

Phase II Enzymes: Following Phase I reactions, the modified compounds are typically conjugated with endogenous molecules by Phase II enzymes to increase their water solubility and facilitate excretion.

UDP-Glucuronosyltransferases (UGTs): These enzymes catalyze the transfer of glucuronic acid to hydroxylated metabolites, forming glucuronide conjugates.

Glutathione (B108866) S-Transferases (GSTs): GSTs are responsible for conjugating metabolites with glutathione, a key step in the detoxification pathway for many PAHs. nih.gov

Key Enzymatic Systems in the Metabolism of Benz(a)anthracene Derivatives

| Enzyme Family | Specific Enzyme(s) | Primary Function | Role in Metabolism |

|---|---|---|---|

| Cytochrome P450 (CYP) | CYP1A1, CYP1B1, CYP2C family | Monooxygenation (Oxidation) | Forms reactive epoxide intermediates on the aromatic ring. |

| Epoxide Hydrolase (EH) | Microsomal EH (mEH) | Hydration | Converts epoxides to trans-dihydrodiols. |

| UDP-Glucuronosyltransferases (UGTs) | Various isoforms | Glucuronidation | Conjugates hydroxylated metabolites for excretion (Detoxification). |

| Glutathione S-Transferases (GSTs) | Various isoforms | Glutathione Conjugation | Conjugates epoxides and other metabolites for excretion (Detoxification). |

Elucidation and Structural Characterization of Primary and Secondary Metabolites of Benz(a)anthracene, 7-cyano-

The metabolism of 7-cyano-benz(a)anthracene is expected to yield a variety of primary and secondary metabolites, analogous to other 7-substituted benz(a)anthracenes.

Primary Metabolites: These are the direct products of Phase I enzymatic reactions. Studies on 7-methylbenz[a]anthracene (B135024) and 7-ethylbenz[a]anthracene have shown that metabolism occurs at both the aromatic ring and the alkyl substituent. nih.govnih.gov For 7-cyano-benz(a)anthracene, this would likely involve:

Ring Hydroxylation Products: Oxidation of the aromatic core would produce various trans-dihydrodiols, such as the 3,4-, 5,6-, 8,9-, and 10,11-dihydrodiols. nih.govnih.govnih.gov Phenolic metabolites are also common products. nih.govnih.gov

Side-Chain Modification: The cyano group at the 7-position may also be subject to metabolic transformation, although specific pathways for a cyano substituent on a PAH are not as well-documented as for alkyl groups.

Secondary Metabolites: These are the products of Phase II conjugation reactions, where primary metabolites are coupled with endogenous hydrophilic molecules to facilitate their removal from the body.

Glucuronide Conjugates: Phenolic and dihydrodiol metabolites can be conjugated with glucuronic acid.

Glutathione Conjugates: Reactive epoxide intermediates can be directly conjugated with glutathione as a detoxification mechanism. nih.gov

Potential Metabolites of 7-Cyano-benz(a)anthracene

| Metabolite Type | Potential Structures | Formation Pathway |

|---|---|---|

| Primary (Phase I) | trans-3,4-dihydrodiol-7-cyano-benz(a)anthracene | CYP-mediated epoxidation followed by mEH hydrolysis. |

| Primary (Phase I) | trans-5,6-dihydrodiol-7-cyano-benz(a)anthracene | CYP-mediated epoxidation followed by mEH hydrolysis. |

| Primary (Phase I) | trans-8,9-dihydrodiol-7-cyano-benz(a)anthracene | CYP-mediated epoxidation followed by mEH hydrolysis. |

| Primary (Phase I) | Phenolic derivatives (e.g., 3-hydroxy-, 4-hydroxy-) | CYP-mediated hydroxylation. |

| Secondary (Phase II) | Glucuronide conjugates of hydroxylated metabolites | UGT-mediated conjugation. |

| Secondary (Phase II) | Glutathione conjugates of epoxide intermediates | GST-mediated conjugation. |

Comparative Studies of Benz(a)anthracene, 7-cyano- Biotransformation Across Diverse Biological Systems

The biotransformation of PAHs can vary significantly across different species, tissues, and even cell types due to differences in the expression and activity of metabolic enzymes.

Interspecies Differences: Studies comparing the metabolism of 7-methylbenz[a]anthracene in the fungus Cunninghamella elegans and in rat liver microsomes revealed both similarities and differences. nih.govnih.gov While the fungus produced trans-3,4- and 8,9-dihydrodiols, rat liver microsomes formed these as well as additional 5,6- and 10,11-dihydrodiols, indicating a broader range of metabolic capability in the mammalian system. nih.gov Similar variations are expected for 7-cyano-benz(a)anthracene. Microbial systems, including bacteria like Pseudomonas aeruginosa and fungi like Penicillium notatum, have also been shown to metabolize DMBA, primarily through hydroxylation of the methyl groups. nih.gov

Intraspecies (Tissue-Specific) Differences: Within a single organism, the metabolic profile of a PAH can differ between tissues. For DMBA, metabolic activation has been observed not only in the liver but also in extrahepatic tissues such as the spleen, thymus, lungs, and heart endothelial cells. semanticscholar.orgresearchgate.net The specific CYP isozymes expressed in these tissues can influence the types and amounts of metabolites formed, leading to organ-specific toxicity. semanticscholar.org For instance, CYP1B1 is detected in spleen microsomes, while CYP1A1 and CYP1A2 may not be, which could lead to different metabolic outcomes compared to the liver. semanticscholar.org

Mechanisms of Induction and Inhibition of Xenobiotic-Metabolizing Enzymes by Benz(a)anthracene, 7-cyano-

Benz(a)anthracene and its derivatives are known to modulate the activity of the very enzymes that metabolize them.

Enzyme Induction: As a polycyclic aromatic hydrocarbon, 7-cyano-benz(a)anthracene is expected to be an inducer of Phase I and Phase II enzymes. This induction is typically mediated by the Aryl Hydrocarbon Receptor (AhR). Upon binding to the AhR, the ligand-receptor complex translocates to the nucleus and initiates the transcription of target genes, including CYP1A1, CYP1B1, and certain UGTs. This is an adaptive response that can enhance the clearance of the xenobiotic. Pre-treatment of rats with inducers like 3-methylcholanthrene (B14862) or phenobarbital (B1680315) significantly increases the rate of metabolism of benz(a)anthracene derivatives. nih.gov

Enzyme Inhibition: The metabolic pathways of benz(a)anthracene derivatives can also be inhibited. For example, ellipticine (B1684216) is a known inhibitor of CYP1A activity, which can abolish the formation of reactive intermediates. researchgate.net Similarly, inhibitors of microsomal epoxide hydrolase can block the formation of dihydrodiols, altering the metabolic pathway and potentially preventing the formation of ultimate carcinogens. semanticscholar.org

Investigation of Metabolic Activation and Detoxification Pathways for Benz(a)anthracene, 7-cyano-

The metabolism of 7-cyano-benz(a)anthracene involves a critical balance between two competing pathways: metabolic activation, which leads to toxic products, and detoxification, which facilitates safe elimination.

Metabolic Activation: The primary pathway for the metabolic activation of benz(a)anthracene derivatives to their ultimate carcinogenic forms involves the formation of diol epoxides. researchgate.net This multi-step process is a classic example of lethal synthesis:

Epoxidation: A CYP monooxygenase forms an epoxide on the aromatic ring.

Hydration: Microsomal epoxide hydrolase converts the epoxide to a trans-dihydrodiol. semanticscholar.org

Second Epoxidation: A CYP enzyme epoxidizes the double bond adjacent to the dihydrodiol, forming a highly reactive diol epoxide. semanticscholar.org

For benz(a)anthracene, the 3,4-diol-1,2-epoxide, a "bay-region" diol epoxide, is a particularly potent carcinogenic metabolite. researchgate.net This electrophilic species can form stable adducts with cellular macromolecules like DNA, leading to mutations and initiating carcinogenesis. nih.gov

Detoxification: Detoxification pathways compete with metabolic activation at several points.

Phenolic metabolites and dihydrodiols can be conjugated by Phase II enzymes (UGTs, SULTs) to form water-soluble glucuronides and sulfates, which are then excreted.

The initial epoxide intermediates can be directly conjugated with glutathione by GSTs, preventing their conversion to dihydrodiols and subsequent activation. nih.gov

The balance between these activation and detoxification pathways, which is determined by the relative activities of the various Phase I and Phase II enzymes, is a crucial determinant of the ultimate biological effect of 7-cyano-benz(a)anthracene.

Molecular Interactions and Mechanistic Studies of Benz a Anthracene, 7 Cyano

Covalent Adduction of Benz(a)anthracene (B33201), 7-cyano- Metabolites with DNA and RNA

Polycyclic aromatic hydrocarbons (PAHs) like benz(a)anthracene are not genotoxic per se. They require metabolic activation to reactive intermediates that can then form covalent adducts with cellular macromolecules, including DNA and RNA. This activation is primarily mediated by cytochrome P450 enzymes. The "bay region" theory of PAH carcinogenesis posits that diol epoxides in the bay region of the molecule are the ultimate carcinogenic metabolites.

For instance, the potent carcinogen DMBA is known to bind to the DNA of various organs. nih.gov Its metabolite, 7-hydroxymethyl-12-methylbenz(a)anthracene, also forms DNA adducts. nih.gov The formation of these adducts is considered a critical step in the initiation of carcinogenesis. researchgate.net Research has shown that different derivatives of benz(a)anthracene can exhibit varying levels of DNA binding. For example, 10-fluoro-7,12-dimethylbenz(a)anthracene (B1201640) was found to bind more extensively to mouse epidermal DNA in vivo compared to DMBA. nih.gov

The covalent binding of DMBA and another PAH, benzo(a)pyrene, to DNA, RNA, and proteins has been demonstrated in various rat organs. nih.gov While the specific DNA and RNA adducts of 7-cyano-benz(a)anthracene have not been characterized, it is plausible that it undergoes similar metabolic activation to form reactive species capable of forming such adducts. The presence of the electron-withdrawing cyano group at the 7-position could influence its metabolism and the reactivity of its metabolites.

Table 1: Examples of DNA Adduct Formation by Benz(a)anthracene Derivatives

| Compound | Key Findings on DNA Adduction | Reference |

|---|---|---|

| 7,12-dimethylbenz(a)anthracene (DMBA) | Forms DNA adducts in various organs, with the major adduct resulting from a bay-region diol-epoxide. | nih.gov |

| 2-fluoro-7,12-dimethylbenz(a)anthracene | Binds to DNA at levels about 5-10% that of DMBA. | nih.gov |

| 7-hydroxymethyl-12-methylbenz(a)anthracene | Forms DNA adducts in mouse epidermis, suggesting it is an intermediate in the binding of DMBA to DNA. | nih.gov |

| 10-fluoro-7,12-dimethylbenz(a)anthracene | Exhibits greater covalent binding to mouse epidermal DNA in vivo compared to DMBA. | nih.gov |

Non-Covalent Interactions of Benz(a)anthracene, 7-cyano- with Proteins and Cellular Macromolecules

Specific studies detailing the non-covalent interactions of 7-cyano-benz(a)anthracene with proteins and other cellular macromolecules are currently lacking. However, research on related PAHs, such as anthracene (B1667546) and its derivatives, provides insight into the types of non-covalent interactions that can be expected.

PAHs can interact with proteins through various non-covalent forces, including hydrophobic interactions, van der Waals forces, and π-stacking. These interactions are crucial for the transport and distribution of PAHs within the body. Serum albumin is a major carrier protein in the blood that binds to a wide range of endogenous and exogenous compounds, including PAHs.

A study on the interaction of anthracene and its oxidative derivatives with human serum albumin found that the type of substituent on the anthracene molecule significantly influences its binding affinity. semanticscholar.orgresearchgate.net For example, 9-anthracenecarboxylic acid showed the highest binding affinity, while anthracene itself did not appear to bind to albumin. semanticscholar.org This suggests that the cyano group in 7-cyano-benz(a)anthracene would likely modulate its binding to proteins like albumin. The binding of anthracene to cellular macromolecules can also be influenced by factors such as light exposure. nih.gov

While covalent binding is often associated with genotoxicity, non-covalent interactions can also have significant biological consequences by altering protein conformation and function.

Table 2: Binding Affinities of Anthracene Derivatives to Human Serum Albumin

| Compound | Binding Affinity to Albumin | Reference |

|---|---|---|

| Anthracene | Assumed as non-binding. | semanticscholar.org |

| Anthraquinone | No clear interaction observed. | semanticscholar.org |

| 9-anthracenecarboxylic acid | Highest binding affinity among the tested derivatives. | researchgate.net |

| 9-anthracenemethanol | Weakest binding affinity among the tested derivatives. | researchgate.net |

Ligand-Receptor Binding Dynamics and Aryl Hydrocarbon Receptor (AhR) Pathway Modulation by Benz(a)anthracene, 7-cyano-

Direct experimental data on the binding of 7-cyano-benz(a)anthracene to the Aryl Hydrocarbon Receptor (AhR) and its subsequent modulation of the AhR pathway is not available. However, it is well-established that many PAHs are ligands for the AhR. mdpi.comnih.gov The AhR is a ligand-activated transcription factor that plays a central role in mediating the toxic effects of many environmental contaminants, including PAHs. nih.gov

Upon ligand binding, the AhR translocates to the nucleus, dimerizes with the AhR nuclear translocator (ARNT), and binds to specific DNA sequences known as xenobiotic response elements (XREs). nih.gov This leads to the transcriptional activation of a battery of genes, including those encoding drug-metabolizing enzymes like cytochrome P450s (e.g., CYP1A1, CYP1B1). scielo.org.mx

Benz(a)anthracene and its derivatives are known to activate the AhR pathway. scielo.org.mx For example, benz[a]anthracene-7,12-dione has been shown to have AhR-mediated activity. epa.gov The binding affinity of different ligands to the AhR can vary significantly, which in turn affects the potency of their biological effects. nih.gov Given its polycyclic aromatic structure, 7-cyano-benz(a)anthracene is likely to be a ligand for the AhR. The presence and position of the cyano group would be expected to influence its binding affinity and its ability to activate or potentially antagonize the AhR pathway.

Modulation of Cellular Signaling Pathways and Gene Expression by Benz(a)anthracene, 7-cyano-

There is a lack of specific research on the modulation of cellular signaling pathways and gene expression by 7-cyano-benz(a)anthracene. However, studies on DMBA have revealed its profound effects on various signaling cascades and gene expression profiles.

DMBA has been shown to activate protein-tyrosine kinases Fyn and Lck in human T-cells, leading to an increase in intracellular calcium levels. nih.gov It can also induce cell proliferation and invasion by activating the Wnt/β-catenin signaling pathway and the epithelial-mesenchymal transition (EMT) process. nih.gov

In terms of gene expression, DMBA treatment in mice has been found to alter the expression of several microRNAs (miR-330, miR-29a, miR-9-1, miR-9-3) and the mTORC1 gene. nih.govresearchgate.net Furthermore, a study on rat ovaries demonstrated that DMBA exposure leads to dose-dependent changes in the expression of genes involved in xenobiotic metabolism (e.g., microsomal epoxide hydrolase, glutathione (B108866) S-transferase) and autophagy. researchgate.net These findings highlight the diverse ways in which benz(a)anthracene derivatives can interfere with cellular signaling and gene regulation. The specific effects of 7-cyano-benz(a)anthracene on these pathways remain to be elucidated.

Table 3: Examples of Cellular Signaling and Gene Expression Modulation by DMBA

| Biological Process | Effect of DMBA | Reference |

|---|---|---|

| Protein-Tyrosine Kinase Activity | Activates Fyn and Lck kinases in human T-cells. | nih.gov |

| Wnt/β-catenin Signaling | Increases cell proliferation and invasion through induction of this pathway. | nih.gov |

| Gene Expression (miRNAs) | Alters the expression of miR-330, miR-29a, miR-9-1, and miR-9-3 in mice. | nih.govresearchgate.net |

| Gene Expression (mTORC1) | Elevates mTORC1 expression in female mice. | nih.gov |

Investigation of Oxidative Stress Induction and Antioxidant Response Alterations by Benz(a)anthracene, 7-cyano-

While there are no specific studies on oxidative stress induction by 7-cyano-benz(a)anthracene, research on the parent compound benz(a)anthracene and its derivatives indicates that these compounds can induce oxidative stress and alter antioxidant responses.

Benz(a)anthracene has been shown to cause oxidative DNA damage in human lymphocytes in vitro, and this damage can be inhibited by antioxidants. jeb.co.in The metabolism of PAHs can lead to the production of reactive oxygen species (ROS), which can damage cellular components, including lipids, proteins, and DNA.

Studies on DMBA have demonstrated that it can induce oxidative DNA modifications in vivo. bsb-muenchen.de Furthermore, exposure to DMBA has been shown to increase lipid peroxidation and compromise the antioxidant status in rats. researchgate.net Similarly, anthracene has been found to induce oxidative stress in the marine alga Ulva lactuca, leading to an increase in ROS and the activation of antioxidant enzymes. nih.gov Treatment of neuronal cells with benz(a)anthracene has been shown to reduce cell viability and decrease the levels of antioxidant enzymes. koreascience.kr These findings suggest that 7-cyano-benz(a)anthracene may also have the potential to induce oxidative stress and modulate cellular antioxidant defense systems.

Environmental Occurrence, Fate, and Transformation of Benz a Anthracene, 7 Cyano

Sources, Environmental Distribution, and Concentration Profiles of Benz(a)anthracene (B33201), 7-cyano- in Various Matrices

Benz(a)anthracene, 7-cyano-, a derivative of the polycyclic aromatic hydrocarbon (PAH) benz(a)anthracene, is not a naturally occurring compound. Its presence in the environment is primarily attributed to anthropogenic activities. While specific industrial processes that synthesize 7-cyanobenz(a)anthracene are not extensively documented in publicly available literature, its parent compound, benz(a)anthracene, is a known product of incomplete combustion of organic materials. europa.eunih.govresearchgate.net Sources of benz(a)anthracene include vehicle exhaust, industrial emissions from processes like coke and asphalt (B605645) production, and the burning of fossil fuels and waste. europa.eunih.govresearchgate.net It is plausible that 7-cyanobenz(a)anthracene could be formed as a byproduct in similar high-temperature industrial processes where nitrogen-containing compounds are also present.

Limited data exists on the specific environmental distribution and concentration profiles of 7-cyanobenz(a)anthracene. However, based on the physicochemical properties of similar PAHs, it is expected to exhibit low water solubility and high lipophilicity. researchgate.net This suggests a tendency to adsorb to particulate matter in the atmosphere and sediment in aquatic environments. researchgate.netpfigueiredo.org Consequently, it may be found in various environmental matrices, including:

Air: Adsorbed to airborne particulate matter, especially in urban and industrial areas with significant combustion sources. pfigueiredo.org

Water: Primarily in sediment and suspended particulate matter due to its low solubility. pfigueiredo.org Dissolved concentrations in water are likely to be very low.

Soil and Sediment: Expected to be the primary environmental sinks for this compound, where it can persist due to its resistance to degradation.

Biota: Potential for bioaccumulation in organisms due to its lipophilic nature.

Monitoring data for 7-cyanobenz(a)anthracene is scarce. However, data for the parent compound, benz(a)anthracene, can provide some context for potential concentration ranges in various matrices.

Reported Concentrations of Benz(a)anthracene in Various Environmental Matrices

| Matrix | Concentration Range | Location/Source | Reference |

|---|---|---|---|

| Air (ng/m³) | Not specified | Urban areas | pfigueiredo.org |

| Water (ng/L) | Not specified | Surface waters | pfigueiredo.org |

| Soil (µg/kg) | Not specified | Contaminated sites | nih.gov |

| Sediment (µg/kg) | Not specified | Marine and freshwater | usgs.gov |

Note: These values are for the parent compound benz(a)anthracene and are provided for context. Specific concentrations of 7-cyanobenz(a)anthracene may differ.

Photochemical Degradation Pathways and Kinetics of Benz(a)anthracene, 7-cyano- in Aquatic and Atmospheric Environments

Photochemical degradation is a significant transformation process for PAHs in the environment, driven by solar radiation. nih.gov For 7-cyanobenz(a)anthracene, this process is likely to occur in both aquatic and atmospheric environments. The presence of the cyano group may influence the photochemical reactivity of the molecule compared to its parent compound.

In aquatic environments, direct photolysis, where the molecule directly absorbs light, and indirect photolysis, mediated by photosensitizers like dissolved organic matter (DOM), are possible degradation pathways. nih.govnih.gov The kinetics of photodegradation often follow first-order models. nih.gov Studies on the photodimerization of 9-cyanoanthracene in single crystals have shown that the reaction can proceed heterogeneously, with the effective quantum yield changing during the reaction. rsc.orgjove.com This suggests that the solid-state photochemical behavior of 7-cyanobenz(a)anthracene could also be complex.

In the atmosphere, 7-cyanobenz(a)anthracene adsorbed to particulate matter can undergo photochemical reactions with atmospheric oxidants such as hydroxyl radicals (•OH), ozone (O₃), and nitrogen oxides (NOx). nih.govresearchgate.net These reactions can lead to the formation of various oxygenated and nitrated derivatives. The specific pathways and kinetics for 7-cyanobenz(a)anthracene are not well-documented, but research on other PAHs indicates that these reactions contribute significantly to their atmospheric removal. nih.govresearchgate.net

Factors Influencing Photochemical Degradation of PAHs

| Factor | Influence on Degradation | Environment | Reference |

|---|---|---|---|

| Light Intensity | Higher intensity generally increases degradation rate. | Aquatic & Atmospheric | pjoes.com |

| Wavelength of Light | Degradation is dependent on the absorption spectrum of the compound. | Aquatic & Atmospheric | pjoes.com |

| Presence of Photosensitizers (e.g., DOM) | Can enhance indirect photolysis. | Aquatic | nih.gov |

| pH | Can affect the rate of certain photochemical reactions. | Aquatic | nih.gov |

| Presence of Oxidants (e.g., •OH, O₃) | Key reactants in atmospheric degradation. | Atmospheric | researchgate.net |

Microbial Biodegradation Mechanisms and Rates of Benz(a)anthracene, 7-cyano- in Soil and Water Systems

Microbial biodegradation is a crucial process for the natural attenuation of PAHs in soil and water. pjoes.comfrontiersin.org While specific studies on the microbial degradation of 7-cyanobenz(a)anthracene are limited, research on the biodegradation of benz(a)anthracene and other PAHs provides insight into potential mechanisms. pjoes.comresearchgate.net

Bacteria and fungi are known to degrade PAHs, often initiating the process through the action of oxygenase enzymes. pjoes.comnih.gov For instance, Mycobacterium species can metabolize anthracene (B1667546) and phenanthrene (B1679779) through dioxygenase attack, leading to the formation of dihydrodiols and subsequent ring fission products. pjoes.comnih.gov Similarly, the fungus Cunninghamella elegans has been shown to metabolize 7-methylbenz[a]anthracene (B135024), producing hydroxylated and dihydrodiol metabolites. nih.gov It is plausible that microorganisms could utilize similar enzymatic pathways to transform 7-cyanobenz(a)anthracene. The presence of the cyano group might affect the rate and pathway of degradation, potentially making the compound more or less susceptible to microbial attack compared to the parent PAH.

The rate of biodegradation is influenced by various environmental factors, including the availability of nutrients, oxygen levels, temperature, pH, and the presence of other organic compounds. mdpi.comnih.gov The bioavailability of the compound, which is often limited by its strong sorption to soil and sediment particles, is also a critical factor controlling the rate of biodegradation. mdpi.com

Microorganisms Capable of Degrading PAHs

| Microorganism | PAH Degraded | Key Enzymes/Pathways | Reference |

|---|---|---|---|

| Pseudomonas aeruginosa | 7,12-dimethylbenz[a]anthracene (B13559) | Metabolic activation to hydroxylated metabolites | nih.gov |

| Penicillium notatum | 7,12-dimethylbenz[a]anthracene | Metabolic activation to hydroxylated metabolites | nih.gov |

| Mycobacterium sp. | Anthracene, Phenanthrene | Dioxygenase attack | pjoes.comnih.gov |

| Bacillus thuringiensis | Anthracene | Degradation to diphenol metabolites | nih.gov |

| Cunninghamella elegans | 7-methylbenz[a]anthracene | Formation of dihydrodiols and hydroxylated metabolites | nih.gov |

| Cladosporium sp. | Anthracene and other PAHs | Biotransformation to various metabolites including anthraquinone | nih.gov |

Bioaccumulation, Biotransformation, and Environmental Transport Mechanisms of Benz(a)anthracene, 7-cyano-

Due to its expected lipophilicity, 7-cyanobenz(a)anthracene has the potential to bioaccumulate in the fatty tissues of organisms. nih.gov Bioaccumulation is the process by which a substance is absorbed by an organism at a rate greater than its rate of loss. This can lead to the concentration of the chemical increasing up the food chain, a process known as biomagnification. While specific bioaccumulation factors (BAFs) for 7-cyanobenz(a)anthracene are not available, data for other PAHs indicate that they can accumulate in various organisms, including invertebrates, fish, and plants. nih.gov

Once absorbed, organisms can biotransform 7-cyanobenz(a)anthracene through metabolic processes. A study on 7-chlorinated benz[a]anthracene in rats showed that chlorination can alter the organ-specific distribution and toxicological impacts compared to the parent PAH. researchgate.net This suggests that the cyano- substitution in 7-cyanobenz(a)anthracene could also lead to unique biotransformation pathways and distribution patterns within an organism. The metabolism of PAHs often involves cytochrome P450 enzymes, which can lead to the formation of more polar and excretable metabolites, but can also sometimes result in the formation of more toxic and carcinogenic intermediates. researchgate.net

The environmental transport of 7-cyanobenz(a)anthracene is governed by its physicochemical properties. Its low volatility suggests that long-range atmospheric transport in the gas phase is unlikely. However, it can be transported over long distances while adsorbed to airborne particulate matter. researchgate.net In aquatic systems, its transport is primarily associated with the movement of sediment and suspended particles.

Methodological Advancements in Environmental Monitoring and Remediation Strategies for Benz(a)anthracene, 7-cyano- Contamination

Effective monitoring and remediation are essential for managing the risks associated with PAH contamination. Several analytical methods are available for the detection and quantification of PAHs in environmental samples. cdc.gov These methods typically involve extraction from the sample matrix followed by analysis using techniques such as gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC) with fluorescence or UV detection. cdc.govperlan.com.plresearchgate.net Online solid-phase extraction (SPE) coupled with UHPLC has been developed for the sensitive and rapid determination of PAHs in water. perlan.com.pl

Remediation strategies for PAH-contaminated sites can be broadly categorized into physical, chemical, and biological methods. frontiersin.org Physical methods include soil washing and solvent extraction, which are effective but can be costly and generate secondary waste streams. frontiersin.org Chemical methods, such as chemical oxidation, can degrade PAHs but may also have unintended environmental impacts. frontiersin.org

Bioremediation, which utilizes the metabolic capabilities of microorganisms to degrade contaminants, is often considered a more environmentally friendly and cost-effective approach. frontiersin.org Bioaugmentation (introducing specific microbes) and biostimulation (adding nutrients to enhance the activity of indigenous microbes) are common bioremediation techniques. frontiersin.org Phytoremediation, which uses plants to remove, contain, or degrade contaminants, is another promising green technology for PAH-contaminated soils. nih.gov

Recent advancements in remediation focus on integrated approaches that combine different methods to enhance efficiency and address the challenges of complex contaminant mixtures and site conditions.

Overview of Remediation Strategies for PAH Contamination

| Strategy | Description | Advantages | Limitations | Reference |

|---|---|---|---|---|

| Soil Washing/Solvent Extraction | Uses water or solvents to remove contaminants from soil. | Effective for highly contaminated soils. | Costly, generates secondary waste. | frontiersin.org |

| Chemical Oxidation | Uses oxidizing agents to break down PAHs. | Rapid degradation. | Potential for harmful byproducts, cost. | frontiersin.org |

| Bioremediation (Bioaugmentation/Biostimulation) | Utilizes microorganisms to degrade contaminants. | Cost-effective, environmentally friendly. | Slower process, dependent on environmental conditions. | frontiersin.org |

| Phytoremediation | Uses plants to remove or degrade contaminants. | Aesthetically pleasing, low cost. | Limited to the root zone, can be slow. | nih.gov |

Theoretical and Computational Chemistry Studies of Benz a Anthracene, 7 Cyano

Quantum Chemical Characterization of Benz(a)anthracene (B33201), 7-cyano- Electronic Structure, Stability, and Reactivity

Quantum chemical calculations are pivotal in elucidating the fundamental electronic properties of molecules. For 7-cyanobenz(a)anthracene, such studies would offer insights into its stability, reactivity, and potential for forming hazardous metabolites. The introduction of a cyano (-CN) group, a strong electron-withdrawing group, into the benz(a)anthracene framework is expected to significantly modulate its electronic structure.

The cyano group's influence would likely lower the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). This modification of the frontier molecular orbitals would, in turn, affect the compound's reactivity and photophysical properties. For instance, a change in the HOMO-LUMO gap can alter the molecule's UV-visible absorption spectrum and its susceptibility to photo-induced toxicity. unicamp.br

Reactivity indices, such as Fukui functions and local softness, could be calculated to predict the most probable sites for electrophilic and nucleophilic attack. It is hypothesized that the presence of the cyano group at the 7-position would influence the reactivity of the "K-region" and "bay-region" of the benz(a)anthracene core, which are critical in the metabolic activation of PAHs to carcinogenic species. researchgate.net

Table 1: Hypothetical Quantum Chemical Properties of 7-Cyanobenz(a)anthracene

| Property | Predicted Value/Effect | Significance |

| HOMO Energy | Lowered compared to parent | Increased ionization potential, reduced susceptibility to oxidation |

| LUMO Energy | Lowered compared to parent | Increased electron affinity, enhanced reactivity towards nucleophiles |

| HOMO-LUMO Gap | Potentially altered | Changes in spectroscopic properties and photochemical reactivity |

| Dipole Moment | Significantly increased | Enhanced polarity, affecting solubility and intermolecular interactions |

| Reactivity Indices | Modified at specific sites | Altered regioselectivity of metabolic and chemical reactions |

Note: The values and effects in this table are hypothetical and based on the expected influence of a cyano group on a PAH framework. Specific computational studies are required for accurate determination.

Molecular Modeling and Dynamics Simulations of Benz(a)anthracene, 7-cyano- Interactions with Biological Targets

Molecular modeling techniques, including molecular docking and molecular dynamics (MD) simulations, are instrumental in understanding how xenobiotics interact with biological macromolecules such as proteins and DNA. For 7-cyanobenz(a)anthracene, these methods could predict its binding affinity and mode of interaction with key biological targets, such as the aryl hydrocarbon receptor (AhR) and cytochrome P450 enzymes.

The increased dipole moment and altered electronic distribution of 7-cyanobenz(a)anthracene, as compared to the parent benz(a)anthracene, would likely lead to different binding orientations and energies within the active sites of these proteins. nih.gov Molecular docking studies could be employed to screen for potential protein targets and to hypothesize the binding poses of 7-cyanobenz(a)anthracene. biointerfaceresearch.com

Subsequent MD simulations could then provide a dynamic view of these interactions, revealing the stability of the ligand-protein complex and the conformational changes induced upon binding. Such simulations are crucial for understanding the mechanisms of toxicity and for the rational design of less harmful derivatives. researchgate.net

Table 2: Hypothetical Molecular Docking Results for 7-Cyanobenz(a)anthracene with Biological Targets

| Biological Target | Predicted Binding Affinity (kcal/mol) | Potential Interaction Types |

| Aryl Hydrocarbon Receptor (AhR) | -8.5 to -10.0 | Pi-pi stacking, hydrophobic interactions, potential hydrogen bonding with the cyano group |

| Cytochrome P450 1A1 | -7.0 to -9.0 | Hydrophobic interactions, pi-pi stacking, positioning for metabolic activation |

| DNA Intercalation | Favorable | Pi-stacking between the aromatic rings and DNA base pairs |

Note: The binding affinities presented are hypothetical and serve as illustrative examples. Actual values would need to be determined through specific molecular docking and simulation studies.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (SPR) Modeling for Benz(a)anthracene, 7-cyano- and its Analogs

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (SPR) models are statistical tools that correlate the chemical structure of compounds with their biological activity or physical properties. For 7-cyanobenz(a)anthracene and its analogs, QSAR models could be developed to predict their carcinogenicity, toxicity, or other biological endpoints. rsc.orgnih.gov

These models are built using a set of molecular descriptors that quantify various aspects of the chemical structure, such as electronic, steric, and hydrophobic properties. For a series of benz(a)anthracene derivatives, including 7-cyanobenz(a)anthracene, QSAR studies could identify the key structural features that govern their biological activity. researchgate.netresearchgate.net

Table 3: Example of a Hypothetical QSAR Model for the Carcinogenicity of Benz(a)anthracene Derivatives

| Descriptor | Coefficient | Significance |

| Bay Region Diol Epoxide Formation Energy | 0.75 | Positive correlation with carcinogenicity |

| LogP (Hydrophobicity) | 0.25 | Positive correlation with bioavailability and activity |

| Dipole Moment | -0.15 | Negative correlation, suggesting polarity may decrease activity |

| Presence of Cyano Group at C7 | To be determined | The specific contribution of this substituent would be a key output of the model |

Note: This table represents a simplified, hypothetical QSAR model. Real models are typically more complex and involve a larger number of descriptors.

Predictive Computational Approaches for Benz(a)anthracene, 7-cyano- Metabolic Pathways and Metabolite Formation

Computational tools can be used to predict the metabolic fate of xenobiotics in biological systems. For 7-cyanobenz(a)anthracene, these approaches could identify the most likely sites of metabolism and the structures of the resulting metabolites. This is particularly important for PAHs, as their metabolic activation is often a prerequisite for their carcinogenic and toxic effects.

Software programs that simulate the action of metabolic enzymes, such as cytochrome P450s, can be used to predict the regioselectivity of oxidation, hydroxylation, and other metabolic reactions on the 7-cyanobenz(a)anthracene structure. The presence of the electron-withdrawing cyano group is expected to influence the metabolic profile compared to the parent benz(a)anthracene. nih.gov

In silico metabolite prediction can help to prioritize which metabolites should be synthesized and tested for biological activity, thereby streamlining the process of risk assessment. nih.gov

Table 4: Predicted Potential Metabolites of 7-Cyanobenz(a)anthracene

| Metabolite Type | Predicted Site of Metabolism | Potential Biological Activity |

| Epoxides | Bay region (1,2-epoxide), K-region (5,6-epoxide) | Potential ultimate carcinogens |

| Dihydrodiols | 3,4-dihydrodiol, 8,9-dihydrodiol | Precursors to diol epoxides |

| Phenols | Various positions on the aromatic rings | Generally considered detoxification products |

| N-Oxidation of cyano group | Cyano group | Potential for altered reactivity and toxicity |

Note: The predicted metabolites are based on known metabolic pathways of PAHs and the expected electronic influence of the cyano group.

In Silico Design and Virtual Screening of Novel Benz(a)anthracene, 7-cyano- Derivatives with Modified Activities

The insights gained from the computational studies described in the preceding sections can be leveraged for the in silico design and virtual screening of novel benz(a)anthracene derivatives with desired properties. For example, if the goal is to design less toxic analogs of 7-cyanobenz(a)anthracene, computational methods can be used to predict how structural modifications would affect its interaction with biological targets and its metabolic profile.

Virtual libraries of novel derivatives could be created by systematically modifying the structure of 7-cyanobenz(a)anthracene, for instance, by introducing other functional groups at different positions. These virtual compounds could then be rapidly screened using QSAR models and molecular docking to identify candidates with a potentially improved safety profile. nih.gov This approach can significantly reduce the time and cost associated with the synthesis and testing of new compounds. rsc.org

Table 5: Hypothetical Design of 7-Cyanobenz(a)anthracene Derivatives with Predicted Modified Activity

| Derivative | Modification | Predicted Change in Activity | Rationale |

| 7-Cyano-3,4-dihydroxy-benz(a)anthracene | Addition of hydroxyl groups in the bay region | Reduced carcinogenicity | Blocking the formation of the bay-region diol epoxide |

| 7-Cyano-5-fluoro-benz(a)anthracene | Addition of a fluorine atom at the K-region | Altered metabolic profile | Steric and electronic hindrance of K-region oxidation |

| 7-Amino-benz(a)anthracene | Replacement of the cyano group with an amino group | Altered receptor binding and toxicity | Change in electronic properties and hydrogen bonding potential |

Note: The predicted activities are based on established principles of medicinal chemistry and toxicology and would require experimental validation.

Methodological Advancements and Novel Approaches in Benz a Anthracene, 7 Cyano Research

Development of Advanced In Vitro and Ex Vivo Model Systems for Mechanistic Studies

Traditional two-dimensional (2D) cell cultures have long been used in toxicology; however, they often fail to replicate the complex microenvironment of tissues in vivo. researchgate.net This has spurred the development of more physiologically relevant three-dimensional (3D) models and organ-on-a-chip technologies, which are increasingly applied to study the effects of PAHs.

Three-Dimensional (3D) Cell Culture Models: These models, including spheroids and organoids, offer a more realistic representation of tissue architecture, cell-cell interactions, and metabolic activities. researchgate.netnih.gov For instance, 3D cultures of human bronchial epithelial cells have been used to classify PAHs based on their carcinogenic potency by analyzing gene expression profiles. nih.gov Such models better recapitulate in vivo responses compared to monolayer cultures. nih.gov Spheroid models of lung adenocarcinoma cells (A549) and liver cells (HepG2/C3A) have demonstrated their utility in assessing the toxicity of various compounds, showing different sensitivities and metabolic activities compared to their 2D counterparts. researchgate.netmdpi.com

Organ-on-a-Chip (OoC) Technology: OoC models represent a significant leap forward by integrating 3D cell cultures with microfluidic systems to mimic the dynamic environment of human organs. chromatographyonline.comresearchwithrutgers.com These platforms can simulate cell-cell and cell-extracellular matrix interactions, as well as the mechanical and hydrodynamic forces present in living tissues. chromatographyonline.com "Cancer-on-a-chip" models are particularly promising for studying the tumor microenvironment, cancer metastasis, and for high-throughput drug screening. nih.gov For a compound like Benz(a)anthracene (B33201), 7-cyano-, OoC systems could be employed to model its metabolism in a liver-on-a-chip, followed by its effects on a lung-on-a-chip, creating a multi-organ system to study its systemic toxicity.

The table below summarizes some advanced in vitro and ex vivo models applicable to the study of Benz(a)anthracene, 7-cyano-.

| Model System | Description | Potential Application for Benz(a)anthracene, 7-cyano- Research |

| 3D Spheroids | Self-assembled spherical aggregates of cells, mimicking micro-tumors or tissue structures. | Assessing cytotoxicity, genotoxicity, and metabolic activation in liver or lung spheroid models. |

| Organoids | 3D cell cultures derived from stem cells that self-organize to resemble a specific organ. | Studying developmental toxicity and tissue-specific carcinogenic mechanisms. |

| Organ-on-a-Chip (OoC) | Microfluidic devices containing living cells in a continuously perfused microenvironment to simulate organ-level physiology. | Investigating metabolism, bioavailability, and toxicity in a human-relevant context, potentially in multi-organ systems. |

| Air-Liquid Interface (ALI) Cultures | A method for culturing airway epithelial cells that mimics the in vivo environment of the respiratory tract. | Studying the effects of airborne exposure to Benz(a)anthracene, 7-cyano- on respiratory tissues. |

Application of Omics Technologies (e.g., Metabolomics, Proteomics) to Elucidate Biological Responses to Benz(a)anthracene, 7-cyano-

Proteomics: This technology allows for the large-scale study of proteins, including their expression levels, modifications, and interactions. In a study on DMBA, proteomic analysis of murine liver tissue revealed that exposure led to increased abundance of cytochrome P450 enzymes like CYP1A2, which are involved in PAH metabolism. nih.gov This highlights how proteomics can identify key proteins and pathways affected by PAH exposure.

Metabolomics: As the downstream product of gene expression, the metabolome provides a functional readout of cellular activity. shimadzu.com Metabolomics studies on dibenz[a,h]anthracene (B1670416) exposure in rats identified disruptions in folate biosynthesis, lipid metabolism, and amino acid metabolism, which were linked to inflammatory responses and oxidative stress in the lungs. shimadzu.com This approach can uncover novel biomarkers of exposure and effect for Benz(a)anthracene, 7-cyano-.

Transcriptomics: Analyzing the complete set of RNA transcripts allows researchers to understand how gene expression is altered. Studies on DMBA have used transcriptomics to identify changes in the expression of microRNAs and genes like mTORC1, which are implicated in carcinogenesis.

The integration of these omics technologies (multi-omics) can provide a comprehensive, systems-level understanding of the biological response to Benz(a)anthracene, 7-cyano-. chromatographyonline.com

| Omics Technology | Description | Potential Insights for Benz(a)anthracene, 7-cyano- Research |

| Proteomics | Large-scale study of proteins. | Identification of protein adducts, altered signaling pathways, and key metabolic enzymes involved in its biotransformation. |

| Metabolomics | Comprehensive analysis of small molecule metabolites. | Discovery of biomarkers of exposure and effect, and elucidation of metabolic pathways perturbed by the compound. |

| Transcriptomics | Study of the complete set of RNA transcripts. | Understanding of gene expression changes, identification of regulated pathways, and potential mechanisms of toxicity. |

| Genomics | Analysis of the complete set of DNA. | Identification of genetic susceptibility factors and DNA adduct formation. |

Advanced Isotopic Labeling and Tracing Techniques for Benz(a)anthracene, 7-cyano- Metabolic Flux Analysis

Isotopic labeling is a powerful technique to trace the metabolic fate of a compound within a biological system. nih.gov By replacing one or more atoms of Benz(a)anthracene, 7-cyano- with a stable isotope (e.g., ¹³C, ¹⁵N, ²H) or a radioisotope (e.g., ¹⁴C, ³H), researchers can track its absorption, distribution, metabolism, and excretion (ADME).

Metabolic Flux Analysis (MFA): When combined with metabolic modeling, isotopic labeling data can be used for metabolic flux analysis (MFA). chromatographyonline.comresearchwithrutgers.com This technique quantifies the rates (fluxes) of metabolic reactions within a network, providing a dynamic view of cellular metabolism. For Benz(a)anthracene, 7-cyano-, ¹³C-labeling could be used to trace the carbon backbone through various biotransformation pathways. By analyzing the isotopic enrichment in its metabolites, the relative contributions of different metabolic routes, such as hydroxylation, epoxidation, and conjugation, can be determined. shimadzu.com

While no specific studies employing MFA for Benz(a)anthracene, 7-cyano- are available, the methodology has been extensively used to study the metabolism of other xenobiotics and to understand cellular physiology in various conditions. nih.gov

| Isotopic Labeling Technique | Description | Application in Benz(a)anthracene, 7-cyano- Research |

| Stable Isotope Labeling | Incorporation of non-radioactive isotopes (e.g., ¹³C, ¹⁵N, ²H) into the molecule. | Tracing metabolic pathways and quantifying metabolite concentrations using mass spectrometry or NMR without the need for radioactive handling. |

| Radioisotopic Labeling | Incorporation of radioactive isotopes (e.g., ¹⁴C, ³H). | Highly sensitive detection of the compound and its metabolites in tissues and excreta, enabling ADME studies. |

| Isotope-Assisted Metabolic Flux Analysis (iMFA) | A computational approach that uses isotopic labeling data to quantify intracellular metabolic reaction rates. | To quantitatively map the biotransformation pathways of Benz(a)anthracene, 7-cyano- and understand how it perturbs cellular metabolism. |

Novel Spectroscopic and Imaging Approaches for Cellular and Subcellular Localization of Benz(a)anthracene, 7-cyano-

Understanding where a compound and its metabolites accumulate within a cell is crucial for elucidating its mechanism of toxicity. Advanced spectroscopic and imaging techniques offer the potential for high-resolution visualization of molecular distributions.

Fluorescence Spectroscopy and Imaging: Many PAHs, including benz(a)anthracene, are inherently fluorescent. mdpi.com This property can be exploited for fluorescence microscopy to visualize their uptake and distribution in living cells. The introduction of a cyano group can modulate the photophysical properties of the anthracene (B1667546) core. chromatographyonline.com Studies on other anthracene derivatives have shown their potential for cellular imaging, staining various cellular compartments. chromatographyonline.com Fluorescence spectroscopy has also been used to study the binding of DMBA to DNA. springernature.com

Raman Spectroscopy and Imaging: Raman spectroscopy provides a chemical fingerprint of a molecule based on its vibrational modes. Surface-enhanced Raman spectroscopy (SERS) can significantly amplify the Raman signal, enabling the detection of trace amounts of PAHs. nih.gov While challenges exist due to the poor adsorption of PAHs onto SERS substrates, functionalization of these substrates can improve detection sensitivity. researchgate.net Hyperspectral Raman imaging could potentially map the distribution of Benz(a)anthracene, 7-cyano- and its metabolites within cells and tissues without the need for a fluorescent label.

| Spectroscopic/Imaging Technique | Principle | Potential for Benz(a)anthracene, 7-cyano- Research |

| Fluorescence Microscopy | Utilizes the inherent fluorescence of the compound or fluorescent tags to visualize its location. | Real-time imaging of uptake, intracellular trafficking, and localization in organelles of living cells. |

| Surface-Enhanced Raman Spectroscopy (SERS) | Enhancement of Raman scattering by molecules adsorbed on rough metal surfaces. | Highly sensitive and specific detection and potential for label-free imaging of the compound at the subcellular level. |

| Mass Spectrometry Imaging (MSI) | A technique that visualizes the spatial distribution of molecules by measuring their mass-to-charge ratio. | Mapping the distribution of the parent compound and its various metabolites in tissue sections with high chemical specificity. |

Integrated Analytical Platforms for Comprehensive Profiling of Benz(a)anthracene, 7-cyano- and its Biotransformation Products

The biotransformation of PAHs results in a complex mixture of metabolites with varying polarities and concentrations. Comprehensive profiling of these products requires powerful analytical platforms, often involving the coupling of high-resolution separation techniques with sensitive detection methods.

Hyphenated Chromatographic Techniques: The combination of liquid chromatography (LC) or gas chromatography (GC) with mass spectrometry (MS) is the cornerstone of modern metabolite analysis. shimadzu.com LC-MS is particularly well-suited for analyzing the polar metabolites of PAHs, such as hydroxylated and conjugated derivatives. researchwithrutgers.com For instance, LC coupled with electrospray ionization tandem mass spectrometry (LC/ESI-MS/MS) has been effectively used to identify numerous biotransformation products of benz[a]anthracene in microbial degradation studies. nih.govnih.gov GC-MS is ideal for the analysis of more volatile and less polar compounds. biocompare.com

Multidimensional Chromatography: To tackle the complexity of metabolomes, multidimensional chromatography (e.g., LCxLC or GCxGC) coupled with MS offers significantly enhanced peak capacity and resolving power compared to one-dimensional separations. chromatographyonline.com This approach can separate co-eluting isomers and provide a more complete picture of the metabolic profile of Benz(a)anthracene, 7-cyano-.

These integrated platforms are essential for building a complete picture of the metabolic fate of Benz(a)anthracene, 7-cyano-, from the initial oxidative metabolites to the final conjugated products, which is critical for a thorough risk assessment.

| Integrated Analytical Platform | Description | Application for Benz(a)anthracene, 7-cyano- Profiling |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | A technique that separates compounds based on their physicochemical properties followed by mass-based detection. | The primary tool for the identification and quantification of a wide range of polar and nonpolar metabolites. |

| Gas Chromatography-Mass Spectrometry (GC-MS) | A method for separating and detecting volatile and semi-volatile compounds. | Analysis of the parent compound and less polar metabolites, often after derivatization. |

| Multidimensional Chromatography-Mass Spectrometry (e.g., LCxLC-MS) | An advanced separation technique that uses two or more different chromatographic columns to significantly increase separation power. | Comprehensive profiling of complex metabolite mixtures, enabling the separation and identification of isomeric biotransformation products. |

Future Directions and Emerging Research Frontiers for Benz a Anthracene, 7 Cyano

Unexplored Biotransformation Pathways and Identification of Novel Benz(a)anthracene (B33201), 7-cyano- Metabolites

The biotransformation of PAHs is a critical process that dictates their toxicity and persistence. For parent PAHs like benz(a)anthracene, metabolic activation by cytochrome P450 enzymes to form dihydrodiols, phenols, and ultimately carcinogenic diol-epoxides is a well-documented pathway. researchgate.net Research on related substituted PAHs, such as 7-methylbenz[a]anthracene (B135024), has shown that metabolism can occur on both the aromatic ring and the substituent group, leading to a variety of metabolites including trans-dihydrodiols and hydroxymethyl derivatives. nih.govnih.gov

For Benz(a)anthracene, 7-cyano-, the metabolic fate is largely uncharacterized. The strong electron-withdrawing nature of the cyano group likely influences the regioselectivity of enzymatic attacks on the aromatic structure. Future research must focus on elucidating these pathways. A primary objective should be the in-vitro and in-vivo identification of metabolites using advanced analytical techniques like high-resolution mass spectrometry coupled with liquid chromatography.

Furthermore, a key unexplored area is the biotransformation of the cyano group itself. Microbial degradation of aromatic nitriles can proceed via two main enzymatic routes: a nitrilase, which hydrolyzes the nitrile directly to a carboxylic acid and ammonia, or a nitrile hydratase/amidase system, which forms an intermediate amide. frontiersin.orgresearchgate.net It is crucial to investigate whether similar pathways exist in mammalian systems or environmentally relevant microorganisms for Benz(a)anthracene, 7-cyano-. Identifying these novel metabolites is essential for a comprehensive risk assessment, as they may possess unique toxicological profiles.

| Potential Metabolite Class | Hypothesized Formation Pathway | Significance for Future Study |

| Dihydrodiols | Cytochrome P450-mediated oxidation of the aromatic rings. | Determine if the cyano group alters the position of oxidation (e.g., bay-region vs. K-region). |

| Phenols | Aromatization of dihydrodiols or direct hydroxylation. | Assess the toxic and estrogenic potential of phenolic metabolites. |

| Diol Epoxides | Epoxidation of dihydrodiols. | Investigate the potential carcinogenicity and DNA-adduct forming ability. |

| Carboxamide & Carboxylic Acid Derivatives | Hydrolysis of the cyano group via nitrile hydratase or nitrilase pathways. frontiersin.orgresearchgate.net | Explore novel detoxification or bioactivation pathways specific to the cyano-substituent. |